![molecular formula C33H37BrN2O7 B1261341 dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(1-pyrrolidinylmethyl)phenyl]-2H-azocine-6,7-dicarboxylic acid dimethyl ester is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- A study by Acheson, Paglietti, and Tasker (1974) described the formation of dimethyl 1,2-dihydroazocine-6,7-dicarboxylates, including a compound structurally similar to the one , from 1,2-dihydropyridines and dimethyl acetylenedicarboxylate. They observed intermediate formation and provided insights into ring flipping and valence tautomerism in azocines (Acheson, Paglietti, & Tasker, 1974).
- Haywood and Reid (1977) explored the addition of dimethyl acetylenedicarboxylate to compounds like 4-(pyrrolidin-1-yl)coumarin, leading to derivatives including dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate, demonstrating the potential of these compounds in synthetic chemistry (Haywood & Reid, 1977).
Synthesis of Related Compounds
- Uršič, Svete, and Stanovnik (2010) synthesized derivatives such as methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the versatility of similar compounds in synthesizing new molecular structures with potential applications in various fields (Uršič, Svete, & Stanovnik, 2010).
Pharmacological Applications
- Anderson et al. (2016) detailed the synthesis of a compound with a similar molecular structure, which is a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This highlights the relevance of such compounds in the development of new drugs (Anderson et al., 2016).
Analytical Chemistry and Spectroscopy
- Research by Miki et al. (2006) on the bromination of dimethyl indole-2,3-dicarboxylate, a structurally related compound, contributes to the understanding of chemical reactions and properties essential for analytical chemistry (Miki et al., 2006).
Electroluminescent Materials
- Dobrikov and Aleksandrova (2011) synthesized compounds with potential application in organic light-emitting devices, indicating the potential use of similar complex molecules in developing new materials for electronic applications (Dobrikov & Aleksandrova, 2011).
Eigenschaften
Produktname |
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate |
|---|---|
Molekularformel |
C33H37BrN2O7 |
Molekulargewicht |
653.6 g/mol |
IUPAC-Name |
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate |
InChI |
InChI=1S/C33H37BrN2O7/c1-40-32(38)26-14-23(6-5-13-37)15-29(24-9-7-22(8-10-24)18-35-11-3-4-12-35)36(20-27(26)33(39)41-2)19-25-16-30-31(17-28(25)34)43-21-42-30/h7-10,14-17,20,29,37H,3-6,11-13,18-19,21H2,1-2H3/b23-15-,26-14+,27-20+ |
InChI-Schlüssel |
GEIRZPHTXGPGKL-NMAVRLGCSA-N |
Isomerische SMILES |
COC(=O)/C/1=C/C(=C\C(N(/C=C1/C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)/CCCO |
Kanonische SMILES |
COC(=O)C1=CC(=CC(N(C=C1C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)CCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



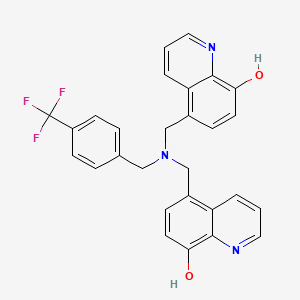
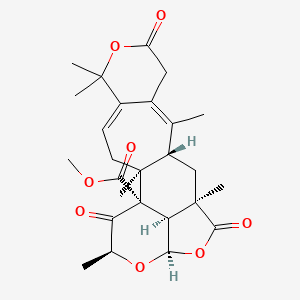
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
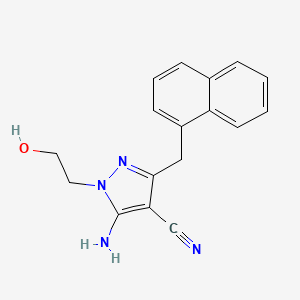
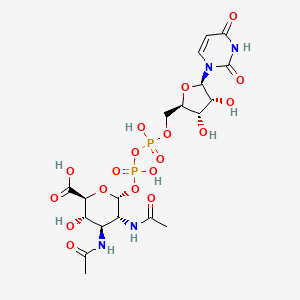
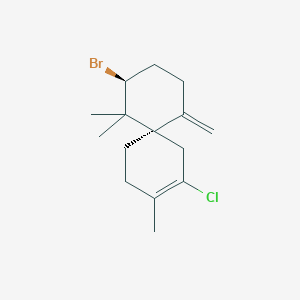
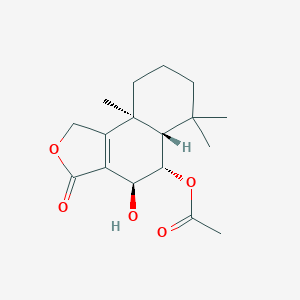
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
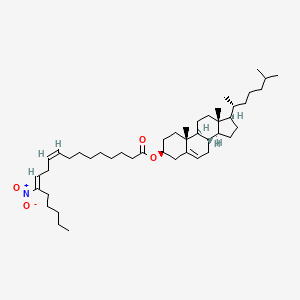
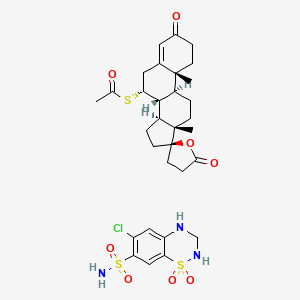
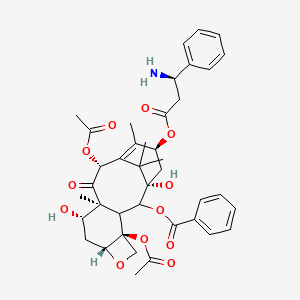
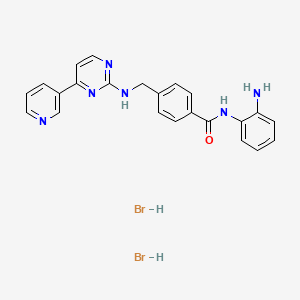
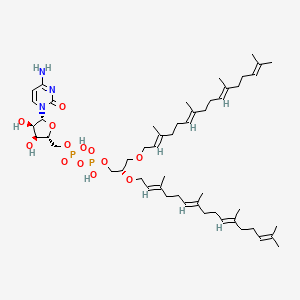
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)